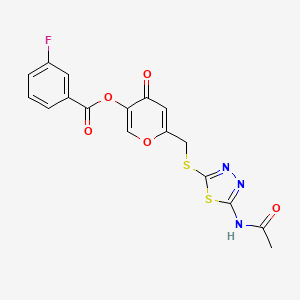

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate

説明

This compound is a hybrid heterocyclic molecule combining a pyranone core, a 1,3,4-thiadiazole ring with an acetamido substituent, and a 3-fluorobenzoate ester.

Synthesis involves multi-step reactions, including thioether formation between a pyranone intermediate and a 5-acetamido-1,3,4-thiadiazole-2-thiol derivative, followed by esterification with 3-fluorobenzoyl chloride under Schotten-Baumann conditions . Key characterization data (e.g., $^1$H/$^13$C NMR, HRMS) align with related compounds in , confirming regioselective substitution and purity.

特性

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-3-2-4-11(18)5-10/h2-7H,8H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZMYYPCJHNOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a complex organic compound notable for its diverse structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is , with a molecular weight of approximately 471.4 g/mol. Its unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 471.4 g/mol |

| CAS Number | 896016-61-8 |

Antitumor Activity

Research indicates that compounds containing the thiadiazole nucleus exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines. In a study evaluating several derivatives, one compound demonstrated an IC50 value of 29 μM against HeLa cells, indicating potent antitumor activity .

Case Study:

A study synthesized several derivatives based on the thiadiazole structure and evaluated their cytotoxicity using the MTT assay. The results showed that compounds with enhanced lipophilicity due to structural modifications exhibited improved cytotoxic effects .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties . The presence of functional groups such as acetamido enhances the compound's ability to interact with microbial targets. While specific data on the antimicrobial activity of this compound is limited, similar compounds have shown effectiveness against various bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through several mechanisms:

- Inhibition of Enzymatic Activity: Thiadiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.

- Induction of Apoptosis: Many studies indicate that these compounds can induce programmed cell death in malignant cells.

- Interaction with DNA: Some thiadiazole compounds have been shown to intercalate with DNA, affecting replication and transcription processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-(((5-benzamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | 896014-14-5 | Contains benzamido group |

| 6-(thio(methyl)-4H-pyran derivatives | Various | Different substituents on the thiadiazole |

The presence of specific functional groups like acetamido and fluorobenzoate enhances the reactivity and biological activity compared to other derivatives.

類似化合物との比較

Table 1: Thiadiazole-Modified Analogues

Key Findings :

- Cyclopropanecarboxamido substituents () may enhance membrane permeability due to increased lipophilicity but require further pharmacokinetic studies .

Variations in the Aromatic Ester Group

Table 2: Benzoate-Modified Analogues

Key Findings :

- The 3-fluoro group in the target compound enhances electronic withdrawal, improving resistance to oxidative degradation compared to methoxy or methyl analogues .

- Methyl and methoxy substituents () alter solubility, with 4-methyl derivatives showing lower aqueous solubility but higher logP values .

Core Structural Analogues

Table 3: Heterocyclic Core Modifications

Key Findings :

- The benzoic acid derivative () exhibits higher ionization at physiological pH, impacting tissue penetration compared to the esterified target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。